Empagliflozin functions as a competitive inhibitor that locks the SGLT2 transporter in an outward-open conformation, physically blocking the transport cycle [1] [2] [3].
Table 1: Key Residues for this compound Binding and Inhibition in hSGLT2
| Residue | Role in this compound Binding/Function |
|---|---|
| H80, N75, E99, K321 | Forms hydrogen bonds with the drug's glucose moiety [1]. |
| W291, F98 | Provides hydrophobic stacking interactions for the drug [1]. |
| Q457, S460 | Interacts with the C6-OH group of the glucose moiety [1]. |
| S392, S393, A389, I76, A73 | Coordinates sodium ion (Na2 site), prerequisite for inhibitor binding [1]. |
The primary pharmacological action of this compound is to induce urinary glucose excretion by reducing the kidney's capacity to reabsorb filtered glucose.
Table 2: this compound's Effect on Renal Glucose Transport Kinetics in Humans
| Parameter | Baseline (T2DM) | After 48h this compound (T2DM) | After 14d this compound (T2DM) |
|---|---|---|---|
| TmG (mg/min) | 459 ± 53 | Reduced by 44% ± 7% | Reduced by 65% ± 5% |
| Renal Threshold | ~150 mg/dL | < 40 mg/dL | < 40 mg/dL |
| Parameter | Baseline (Non-Diabetic) | After 48h this compound (Non-Diabetic) | After 14d this compound (Non-Diabetic) |
| TmG (mg/min) | 337 ± 25 | Reduced by 53% ± 6% | Reduced by 75% ± 3% |
| Renal Threshold | Not explicitly stated | < 40 mg/dL | < 40 mg/dL |
Data adapted from [4]. TmG, maximal renal glucose transport capacity.
Although cardiomyocytes do not express SGLT2, this compound provides significant cardioprotection, potentially through direct inhibition of the Na+/H+ exchanger 1 (NHE1) in the heart [5].
The following diagram summarizes this proposed cardioprotective pathway:
This compound's proposed cardioprotective pathway via NHE1 inhibition and suppression of excessive autosis.
The following experimental approaches are foundational to the mechanistic data discussed.
The table below summarizes the key pharmacokinetic parameters of empagliflozin in patients with type 2 diabetes (T2DM) [1] [2] [3].
| Parameter | Value / Description |
|---|---|
| Absorption & Exposure | |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours [1] [3] |
| Dose Proportionality | Systemic exposure increases dose-proportionally [1] [3] |
| Distribution | |
| Apparent Volume of Distribution (Vz/F) | Data not explicitly listed in search results |
| Plasma Protein Binding | >99.9% (primarily to human serum albumin) [1] |
| Metabolism | |
| Primary Pathways | Glucuronidation by UGT enzymes (UGT2B7, UGT1A3, UGT1A8, UGT1A9) [3] [4] |
| Cytochrome P450 (CYP) Involvement | Minimal to no metabolism by CYP enzymes [3] |
| Excretion | |
| Elimination Half-life (t½) | ~10 - 13 hours (single dose); ~10 - 19 hours (multiple doses) [1] |
| Apparent Oral Clearance (CL/F) | ~5.6 L/h [1] |
| Primary Route | Urine (54.4%) and Feces (41.2%); majority as parent drug [4] |
| Renal Clearance (CLR) | ~32 - 51 mL/min [1] |
This compound's primary pharmacodynamic effect is to reduce the renal threshold for glucose (RTG), leading to increased urinary glucose excretion (UGE) [5].
This compound has a low potential for clinically relevant drug-drug interactions [3].
Here are methodologies for critical experiments from the literature.
This protocol is used to quantify the impact of patient factors (covariates) on drug exposure and effect [2] [4].
This method measures the primary pharmacodynamic response to SGLT2 inhibition [1] [5].
PBPK modeling is a advanced approach to predict drug exposure in specific populations, such as patients with renal impairment [6].
PBPK model workflow for special populations.
The table below summarizes the effects of empagliflozin on serum uric acid (SUA) levels and related clinical outcomes from key clinical trials and analyses.
| Study Population | Trial / Analysis Name | Key Uric Acid-Related Findings | Clinical Outcome Effects |
|---|---|---|---|
| Type 2 Diabetes (T2D) | EMPA-REG OUTCOME Post-Hoc Analysis [1] | SUA reduction vs. placebo at 52 weeks: -0.37 mg/dL (95% CI: -0.42, -0.31); Greater effect with baseline SUA ≥7.0 mg/dL: -0.56 mg/dL [1]. | Hazard Ratio (HR) for new gout episode/antigout Rx: 0.67 (95% CI: 0.53, 0.85) [1]. |
| Heart Failure with Reduced Ejection Fraction (HFrEF) | EMPEROR-Reduced Analysis [2] | SUA reduction vs. placebo at 4 weeks: -1.11 mg/dL; effect sustained during follow-up [2]. | HR for clinical hyperuricemia events: 0.68 (95% CI: 0.52, 0.89) [2]. |
| Acute Decompensated Heart Failure (ADHF) | EMPAG-HF Trial [3] | SUA decreased with this compound vs. increased with placebo during 5-day treatment; difference statistically significant at days 3-5 [3]. | Prevents SUA rise during decongestive therapy, potentially avoiding acute gout and renal impairment [3]. |
| Non-Diabetic Kidney Stone Patients | SWEETSTONE Trial [4] | In uric acid stone formers: Plasma UA reduced by -31% (95% CI: -38%, -23%) vs. placebo [4]. | Significant reduction in urine relative supersaturation for uric acid stones [4]. |
This compound's uricosuric effect is central to its action, and clinical trials have rigorously documented this through specific protocols.
The following diagram illustrates the primary mechanism by which this compound enhances uric acid excretion, based on clinical trial findings.
This compound promotes uric acid excretion via indirect URAT1 inhibition.
The data in the table and the mechanism above are derived from robust clinical trial designs.
EMPA-REG OUTCOME & Post-Hoc Analysis [1]:
EMPEROR-Reduced Analysis [2]:
EMPAG-HF Trial [3]:
SWEETSTONE Trial [4]:
The uric acid-lowering effect of this compound is not just a biomarker finding but has direct clinical relevance.
| Mechanism | Key Effectors/Markers | Experimental Evidence | Significance |
|---|---|---|---|
| Inhibition of Na+/H+ Exchanger 1 (NHE1) [1] [2] | ↓ Intracellular Na+/Ca2+ load, ↓ ROS, ↓ CHP1/CHP3 loop, ↑ mitochondrial integrity | Mouse MI models, AI modeling, HFpEF patient plasma validation [1] [2] | Primary direct cardiac target; reduces autosis (autophagic cell death) & oxidative stress; benefits in both diabetic and non-diabetic models [1] |
| Modulation of Cardiac Metabolism [3] [4] | ↓ ACOX1, ACADVL, CPT1A (fatty acid β-oxidation), potential substrate shift to ketones | Proteomic analysis of heart tissue from db/db mice [3] | Reduces lipotoxicity and may improve myocardial energy efficiency |
| Activation of Cell Survival & Calcium Handling Pathways [4] | ↑ p-PLB (Ser16 & Thr17), ↑ SERCA2a activity, ↑ p-AKT, ↓ p-MAPKs (ERK, JNK, p38) | ob/ob mouse model, isolated cardiomyocyte studies (proposed) [4] | Improves diastolic function, increases left ventricle compliance, and counters mitogenic stress |
| Reduction of Fibrosis & Inflammation [5] [2] | ↓ TGF-β1, ↑ SMAD7, ↓ NLRP3 Inflammasome, ↓ TNF-α, ↓ IL-1β | LLC-PK1 cell model (DN), AI modeling, HFpEF patient plasma [5] [2] | Attenuates key mediators of tissue remodeling, extracellular matrix deposition, and systemic inflammation |
To help you evaluate or replicate key findings, here are the methodologies from pivotal studies.
This protocol is based on the study that identified NHE1 as a primary target of empagliflozin in cardiomyocytes [1].
This protocol outlines the methodology for discovering this compound's impact on cardiac metabolic pathways [3].
The following diagram synthesizes the core mechanistic pathways and their interconnections, as revealed by the cited research, into a single investigative workflow.
This compound's multi-target mechanism converges on improved cardiac function.
The collective evidence strongly supports a paradigm where this compound's cardioprotection is not reliant on a single mechanism but on a synergistic network of direct and indirect effects. The inhibition of cardiac NHE1 emerges as a central, non-glucose-mediated pathway, offering a compelling explanation for its rapid and significant benefits in both diabetic and non-diabetic heart failure patients [1] [2].
The effect of empagliflozin on bone is not uniform and appears to be influenced by the patient's underlying health status, particularly the presence of diabetes.
Table 1: Effects of this compound on Bone and Mineral Metabolism Markers
| Marker / Outcome | Population / Model | Observed Effect | Source |
|---|---|---|---|
| Parathyroid Hormone (PTH) | Humans (Stage 3 CKD with DKD) | Significant increase | [1] |
| Humans (Stage 3 CKD, Non-Diabetic) | No significant change | [1] | |
| Fibroblast Growth Factor-23 (FGF-23) | Humans (Stage 3 CKD with DKD) | Significant increase | [1] |
| Humans (Stage 3 CKD, Non-Diabetic) | No significant change | [1] | |
| Serum Phosphate | Humans (Stage 3 CKD with DKD) | Significant increase | [1] |
| Humans (Stage 3 CKD, Non-Diabetic) | No significant change | [1] | |
| Bone Mineral Density (BMD) | Humans (T2DM with Osteoporosis) | Significant increase (Lumbar & Femoral) | [2] |
| Serum Calcium | Humans (T2DM with Osteoporosis) | Significant increase | [2] |
| Serum Phosphorus | Humans (T2DM with Osteoporosis) | Significant increase | [2] |
| Fracture Incidence | Humans (T2DM with Osteoporosis) | Significant reduction (2% vs. 16.33% in control) | [2] |
| Bone Alkaline Phosphatase (BAP) | Humans (Stage 3 CKD, Diabetic & Non-Diabetic) | No significant change | [1] |
| TmP/GFR | Humans (Stage 3 CKD, Diabetic & Non-Diabetic) | No significant change | [1] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies from the cited studies.
Table 2: Overview of Key Experimental Models and Protocols
| Study Focus | Model Used | Treatment Protocol | Key Assessments |
|---|---|---|---|
| Mineral-Bone Metabolism in CKD [1] | 42 human patients with Stage 3 CKD (18 with DKD, 24 non-diabetic) | 10 mg this compound daily for 7 days | Serum: Calcium, Phosphate, PTH, FGF-23, Calcitirol, BAP. Urine: Calcium, Phosphate, Albumin. Calculated TmP/GFR. |
| Diabetic Osteoporosis & Fracture [2] | 100 human patients with T2DM and osteoporosis (Quasi-experimental design) | 10 mg this compound daily for 6 months, alongside metformin and calcium/vitamin D. | Fasting/Postprandial Blood Glucose, HbA1c, BMD (L1-L4, Femoral neck), Serum Calcium/Phosphorus. Fracture incidence over 12 months. |
| Radiation-Induced Bone Marrow Damage [3] | Mouse model (C57BL/6J), irradiated bone marrow cells | In vitro: 500 nmol/L this compound post-radiation. In vivo: 10 mg/kg/day for 4 weeks. | Bone marrow cell viability, apoptosis (Annexin V), ROS levels, Western blot (NOX-4, p38, Nrf2, mTOR), Flow cytometry for HSPCs. |
The research suggests that this compound influences bone metabolism through several interconnected pathways:
The diagram below integrates these mechanisms into a cohesive pathway.
This diagram summarizes the proposed multi-system pathways through which this compound affects bone metabolism, from renal effects to intracellular signaling.
The table below summarizes key quantitative changes in metabolic parameters from a clinical study on patients with Type 2 Diabetes after empagliflozin administration. The data shows that the rise in glucagon is part of a broader metabolic shift [1].
| Parameter | Change with this compound (Fasting) | Change with this compound (Pancreatic Clamp) |
|---|---|---|
| Plasma Glucagon | Increased by 19% [1] | Unchanged (clamped) [1] |
| Plasma Insulin | Decreased by 52% [1] | Unchanged (clamped) [1] |
| Endogenous Glucose Production (EGP) | Increased by 31% [1] | Increased (persisted, independent of insulin/glucagon) [1] |
| Plasma Free Fatty Acids (FFA) | Increased by 29% [1] | No increase (effect blocked) [1] |
| β-Hydroxybutyrate (Ketones) | Increased by 48% [1] | No increase (effect blocked) [1] |
| Norepinephrine (NE) Turnover | Increased by 67% [1] | Increased (persisted) [1] |
This data reveals that distinct mechanisms are responsible for this compound's effects:
The following methodology, adapted from a key clinical research study, details how to isolate the mechanisms by which this compound affects glucagon secretion and metabolic parameters [1].
Aim: To delineate the mechanisms responsible for the increase in endogenous glucose production and ketogenesis caused by this compound.
Subjects: Patients with Type 2 Diabetes (e.g., n=12), who are drug-naive or on stable doses of metformin and/or sulfonylurea. Subjects should have an eGFR >60 mL/min/1.73 m² and no evidence of proliferative diabetic retinopathy [1].
Overall Design: A two-part, randomized, placebo-controlled study.
Key Procedures and Measurements:
The diagram below illustrates the simplified signaling pathway and the resultant metabolic effects based on the research findings.
This compound's metabolic effects are driven by renal glucose loss, triggering hormonal changes and sympathetic activation.
The following diagram outlines the experimental workflow used to isolate these different mechanisms.
The parallel study design isolates this compound's effects by controlling for hormonal changes.
The increase in glucagon and the broader metabolic state induced by this compound have significant clinical implications.
Estivation is an evolutionarily conserved survival strategy used by some animals to endure periods of drought and heat by entering a state of reduced metabolic activity. Empagliflozin appears to mimic this state by triggering several key metabolic adaptations [1]:
The metabolic shift driven by this compound can be visualized as a pathway from drug action to clinical benefits. The diagram below illustrates this process, showing how SGLT2 inhibition triggers a fuel change that leads to an estivation-like state and ultimately to cardiorenal protection.
This compound's pathway from SGLT2 inhibition to systemic benefits.
The following tables summarize key metabolite changes observed in human studies after SGLT2 inhibitor administration, primarily based on research with dapagliflozin, which demonstrates class effects relevant to this compound [2].
Table 1: Significant Increases in Plasma Metabolites (Based on Dapagliflozin Studies)
| Metabolite Class | Specific Metabolites | Postulated Physiological Role |
|---|---|---|
| Amino Acid Pathway Metabolites | N-acetyl aspartate (NAA), Branched-Chain Amino Acid (BCAA)-derived carnitines, Histidine metabolites, intermediates of urea cycle, creatine, sarcosine, heme [2] | Improved renal energetics; NAA is linked to neuronal mitochondrial activity [2]. |
| Ketone Bodies | 3-hydroxybutyrate (ketone body), short-chain acylcarnitines [2] | Provision of efficient mitochondrial substrates, potentially reducing renal hypoxia and oxidative stress [2]. |
| Osmolytes | Betaine, myo-inositol [2] | Preservation of tubular cell integrity under stress conditions like glucotoxicity [2]. |
Table 2: Significant Decreases in Plasma Metabolites (Based on Dapagliflozin Studies)
| Metabolite Class | Specific Metabolites | Postulated Physiological Role |
|---|---|---|
| Lipids | Diacylglycerols, endocannabinoids, dicarboxylic acids, monohydroxylated fatty acids [2] | Reflects a shift in fuel utilization away from lipid storage and signaling pathways [2]. |
| Carbohydrates | Plasma glucose, simple carbohydrates [2] | Direct result of inhibited renal glucose reabsorption [2]. |
| TCA Cycle Intermediates | Succinate, fumarate, malate [2] | Indicates a reprogramming of central energy metabolism [2]. |
| Other | Bile acids, intermediates of urate and xanthine metabolism, alanine, glutamine [2] | May contribute to beneficial effects on uric acid homeostasis and overall metabolic adaptation [2]. |
To investigate these metabolic changes, researchers use targeted and untargeted metabolomic approaches. The workflow below outlines the key steps for a typical clinical study design.
General workflow for a clinical metabolomics study on SGLT2 inhibitors.
Study Design & Patient Recruitment: A common design is a randomized, controlled trial. For example, one might recruit patients with Type 2 Diabetes, often with conditions like albuminuria or NAFLD. Participants are randomized to receive either an SGLT2 inhibitor (e.g., this compound 10mg/25mg, dapagliflozin 10mg) or a placebo/control for a period, typically ranging from several weeks (e.g., 6 weeks) to 12 weeks [2].
Biospecimen Collection: Plasma, serum, and urine samples are collected at baseline and at predefined endpoints post-treatment. All samples are immediately frozen at -80°C to preserve metabolite integrity until analysis [2].
Metabolomic Analysis:
Data Processing and Integration: Raw data from mass spectrometry is processed using bioinformatics software for peak identification, alignment, and normalization. Metabolomic data is often integrated with other "omics" datasets (e.g., transcriptomics from kidney or liver tissue) to identify enriched biological pathways and create a more comprehensive picture of the drug's effect [2].
Pathway Analysis and Interpretation: Statistical analysis (e.g., multivariate analysis) identifies significantly altered metabolites. These metabolites are then mapped onto known metabolic pathways (e.g., the TCA cycle, fatty acid oxidation, amino acid metabolism) using specialized databases (e.g., KEGG, MetPA) to interpret the biological impact of the observed changes [2].
While the link between this compound, estivation-like patterns, and cardiorenal benefits is compelling, several areas require further investigation. Current studies are often limited by small sample sizes, short duration, and methodological heterogeneity [2]. Future longitudinal studies with standardized methodologies are needed to fully define the clinical significance of these metabolic adaptations and to explore potential applications in precision medicine [2].
This document details a validated, stability-indicating reversed-phase HPLC method with a Diode Array Detector (DAD) for the quantification of Empagliflozin in bulk drug and tablet dosage forms. The method is optimized for rapid analysis and is validated as per ICH guidelines [1].
The table below summarizes the core chromatographic conditions and key validation parameters for the this compound assay:
| Parameter | Description / Value |
|---|---|
| Chromatographic Conditions | |
| Column | Poroshell 120 EC-C18 (4.6 x 100 mm, 4 µm) [1] |
| Mobile Phase | Methanol / Acetonitrile / 0.1% Ortho-Phosphoric Acid (OPA) (75:20:5) [1] |
| Detection Wavelength | 222.0 nm [1] |
| Flow Rate | 1.0 mL/min [1] |
| Injection Volume | 20 µL [1] |
| Column Temperature | Ambient [1] |
| Run Time | 10 minutes [1] |
| Retention Time (tR) | ~2.54 minutes [1] |
| Validation Parameters | |
| Linearity Range | 10 - 50 µg/mL [1] |
| Coefficient of Determination (R²) | 0.9990 [1] |
| Retention Time (tR) | ~2.54 minutes [1] |
| Limit of Detection (LOD) | 0.05 µg/mL [1] |
| Limit of Quantification (LOQ) | 0.1 µg/mL [1] |
| Precision (%RSD) | < 2% (for both inter-day and intra-day) [1] |
The method is stability-indicating and can separate this compound from its degradation products. Studies should be performed on both the drug substance and tablet formulation. A separate study confirms this compound's instability under various stress conditions, with a major photoproduct identified as resulting from dechlorination [2].
The following diagram illustrates the logical workflow for method development, validation, and sample analysis:
This compound is susceptible to degradation under multiple stress conditions. The diagram below outlines the major photolytic degradation pathway:
This compound is a potent and highly selective sodium-glucose cotransporter-2 (SGLT2) inhibitor used for treating type 2 diabetes mellitus (T2DM). As a BCS class II/IV compound with moderate permeability, understanding its pharmacokinetic profile is essential for optimal dosing strategy development. This compound demonstrates dose-independent pharmacokinetics with rapid absorption (Tmax = 1.0-2.0 hours) and a terminal elimination half-life of approximately 14 hours [1] [2]. The drug is primarily metabolized through glucuronidation by UGT enzymes (UGT2B7, UGT1A3, UGT1A8, UGT1A9) and is a substrate for various transporters including OAT3, OATP1B1, OATP1B3, P-glycoprotein, and BCRP [3] [2]. Following administration, approximately 95.6% of drug-related radioactivity is eliminated, with 41.2% in feces and 54.4% in urine, with about half of the excreted material as unchanged parent drug [3].
Principle: This method utilizes liquid chromatography with tandem mass spectrometry for sensitive and specific determination of this compound in human plasma, using dapagliflozin as an internal standard [4].
Reagents and Materials:
Instrumentation Conditions:
Sample Preparation Protocol:
Validation Parameters:
Table 1: LC-MS/MS Method Validation Results for this compound Quantification
| Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 25-600 ng/mL | r² ≥ 0.99 |
| LLOQ | 25 ng/mL | CV ≤ 20% |
| Intra-day Precision (CV%) | LQC: ≤10%, MQC: ≤8%, HQC: ≤7% | ≤15% |
| Inter-day Precision (CV%) | LQC: ≤12%, MQC: ≤9%, HQC: ≤8% | ≤15% |
| Accuracy (%) | 94.2-106.8% | 85-115% |
| Extraction Recovery | Consistent >85% | Consistent |
| Matrix Effect | No significant suppression/enhancement | CV ≤ 15% |
Principle: This quality by design (QbD) approach develops a robust HPLC method for determining this compound in the presence of its organic impurities [5].
Chromatographic Conditions:
Method Capabilities:
Study Design: Single-dose, open-label, randomized, parallel-group study [6]
Population: Young people with T2DM aged 10-17 years (n=27)
Inclusion Criteria:
Exclusion Criteria:
Dosing and Sampling Protocol:
Endpoint Assessments:
Software: NONMEM Version 7.5 (ICON PLC) [3]
Structural Model:
Covariate Model:
Statistical Model:
Bayesian Estimation Framework:
Table 2: Key Population Pharmacokinetic Parameters of this compound
| Parameter | Adult Values | Pediatric Values (10-17 years) | Covariate Effects |
|---|---|---|---|
| Tmax (h) | 1.5 | Similar to adults | Not significant |
| t½ (h) | ~14 | Similar to adults | Not significant |
| CL/F (L/h) | Population estimates from model | Similar with allometric scaling | Body weight, eGFR |
| Vd/F (L) | Population estimates from model | Similar with allometric scaling | Body weight |
| AUCss | Reference | Similar to adults | Minimal differences |
| Metabolism | Glucuronidation (UGT) | Mature at age 10+ | No age effect |
Background: Assessment of pharmacokinetic interactions between this compound and tyrosine kinase inhibitors (e.g., sorafenib) is crucial given the comorbidity of T2DM and hepatocellular carcinoma [2].
Study Design:
Interaction Assessment Parameters:
Key Findings:
Objective: Compare pharmacokinetic parameters of novel this compound L-proline cocrystal formulation (CKD-370) with conventional this compound [7].
Study Design:
Population PK Model:
Bioequivalence Assessment:
HbA1c Reduction Model:
Urinary Glucose Excretion Model:
Primary PK Parameters:
Model Evaluation Techniques:
The comprehensive pharmacokinetic protocols outlined provide robust methodologies for characterizing this compound's pharmacokinetic profile across diverse populations and clinical scenarios. The Bayesian estimation framework enables effective PK characterization with limited sampling, particularly valuable in pediatric studies [3]. The developed LC-MS/MS method offers sensitive and specific quantification suitable for regulatory submissions, while the population PK approach facilitates understanding of covariate effects and dose individualization.
These protocols support the established dosing regimen of 10 mg and 25 mg once daily for both adult and pediatric patients aged 10-17 years, confirmed through extensive exposure-response modeling and clinical validation [3] [6]. The methodologies described serve as a template for future pharmacokinetic studies of SGLT2 inhibitors and similar antidiabetic agents.
Empagliflozin has demonstrated significant cardiorenal protective effects in patients with CKD, supported by robust clinical trial evidence.
Table 1: Primary Outcomes from the EMPA-KIDNEY Trial [1] [2]
| Outcome Measure | This compound Group (n=3,304) | Placebo Group (n=3,305) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Composite of kidney disease progression or CV death | 13.1% | 16.9% | 0.72 (0.64-0.82) | <0.001 |
| All-cause hospitalization | - | - | 0.86 (0.78-0.95) | 0.003 |
| Hospitalization for heart failure or CV death | 4.0% | 4.6% | Not significant | >0.05 |
| All-cause mortality | 4.5% | 5.1% | Not significant | >0.05 |
Table 2: Long-Term Outcomes After 2-Year Post-Trial Follow-up [3] [2]
| Outcome Measure | This compound Group | Placebo Group | Hazard Ratio (95% CI) |
|---|---|---|---|
| Primary composite outcome | 26.2% | 30.3% | 0.79 (0.72-0.87) |
| Kidney disease progression | 23.5% | 27.1% | 0.79 (0.72-0.87) |
| End-stage kidney disease | 9.0% | 11.3% | 0.74 (0.64-0.87) |
| Cardiovascular death | 3.8% | 4.9% | 0.75 (0.59-0.95) |
| All-cause mortality | 9.1% | 10.2% | 0.86 (0.74-1.01) |
Table 3: Cost-Needed-to-Treat (CNT) Analysis for SGLT2 Inhibitors in CKD [4]
| Parameter | Dapagliflozin | This compound |
|---|---|---|
| Annualized NNT (overall) | 42 (CI: 34-59) | 42 (CI: 33-66) |
| CNT for primary event prevention | $201,911 (CI: $163,452-$283,636) | $209,664 (CI: $164,736-$329,472) |
| CNT in diabetic patients | $201,911 (CI: $153,837-$346,133) | $134,784 (CI: $109,824-$214,656) |
| CNT in non-diabetic patients | $197,103 (CI: $149,029-$346,133) | $394,368 (CI: $219,648-$7,093,632) |
| CNT for CKD progression | $427,858 (CI: $307,673-$855,717) | $224,640 (CI: $169,728-$344,448) |
| CNT for cardiovascular death | $1,634,515 (CI: $740,339-∞) | $2,990,208 (CI: $1,193,088-∞) |
The CONFIDENCE trial demonstrated enhanced efficacy with initial combination therapy:
Diagram 1: EMPA-KIDNEY Trial Design Workflow
Diagram 2: Long-Term Follow-up Study Design
This compound demonstrates persistent benefits beyond the treatment period, suggesting effects on fundamental disease pathways. The legacy effect observed in the post-trial period, where benefits continued for up to 12 months after discontinuation, indicates potential disease-modifying properties beyond hemodynamic effects [3] [2].
The combination of this compound with finerenone demonstrates synergistic effects, supporting complementary mechanisms of action targeting different pathways in CKD progression [7].
This compound represents a fundamental component of contemporary CKD management, with demonstrated efficacy across a broad range of patients regardless of diabetes status. The 10 mg daily dose provides optimal risk-benefit profile for CKD indications, with particular value observed in diabetic patients for preventing composite renal and cardiovascular events [4].
Future research directions include elucidating the molecular mechanisms underlying the legacy effect, optimizing combination therapies with mineralocorticoid receptor antagonists, and exploring applications in specific CKD subpopulations.
The Syndrome of Inappropriate Antidiuresis (SIAD) is the most common cause of hypotonic hyponatremia and is associated with significant morbidity and mortality. Existing treatments, such as fluid restriction, urea, and vasopressin receptor antagonists (vaptans), often have limitations including poor efficacy, tolerability, or risk of overcorrection. Empagliflozin, a potent and selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, offers a novel therapeutic strategy by harnessing a unique mechanism of action.
SGLT2 is a high-capacity, low-affinity glucose transporter located in the first segment of the proximal convoluted tubule, responsible for reabsorbing approximately 90% of filtered glucose [1] [2]. By inhibiting SGLT2, this compound induces pronounced glycosuria, which leads to osmotic diuresis and a net increase in renal electrolyte-free water excretion [1] [3] [2]. This aquaretic effect is central to its efficacy in SIAD. Unlike loop diuretics, the diuresis promoted by SGLT2 inhibition results in proportionaly less sodium loss [4].
Notably, studies indicate that the efficacy of this compound in SIAD is not blunted by a compensatory rise in arginine vasopressin (AVP). Research shows that while this compound treatment leads to a significant increase in copeptin (a surrogate marker for AVP), the drug's hyponatremia-correcting effect remains potent, possibly due to its downstream effects on reducing the expression of aquaporin-2 and epithelial sodium channels (ENaC) [1] [2]. The following diagram illustrates the core mechanism.
Diagram 1: Mechanism of this compound Action in SIAD. SGLT2 inhibition promotes glycosuria and osmotic diuresis, enhancing electrolyte-free water excretion and correcting hyponatremia. Downstream effects on water and sodium channels may contribute to efficacy despite a rise in AVP [1] [2].
The therapeutic potential of this compound in SIAD is supported by a growing body of clinical evidence, including randomized controlled trials (RCTs) and case reports. The key findings from pivotal studies are summarized in the table below.
Table 1: Summary of Key Clinical Trials on this compound for SIAD
| Trial Design & Population | Intervention & Comparator | Key Efficacy Results (Serum Sodium) | Safety and Other Outcomes |
|---|
| Inpatient RCT [3] N=87 hospitalized patients with SIAD (Na <130 mmol/L) | This compound 25 mg vs. Placebo once daily for 4 days, plus fluid restriction <1000 mL/day | Median increase from baseline: • This compound: +10 mmol/L • Placebo: +7 mmol/L (P=0.04) Increase over time: • 24h: +4 vs +3 mmol/L • 48h: +8 vs +5 mmol/L [3] | • Well tolerated; no hypoglycemia or hypotension. • 2/43 (4.6%) had overly rapid correction. • 4/43 (9.3%) had transient renal function decrease [3]. | | Outpatient RCT (Crossover) [5] [6] N=14 outpatients with chronic SIAD (median Na 131 mmol/L) | This compound 25 mg vs. Placebo for 4 weeks, plus fluid limitation ~1500 mL/day | Median increase with this compound vs. Placebo: • +4.1 mmol/L (95% CI: 1.7 to 6.5; P=0.004) • 36% of patients reached normonatremia vs. 14% with placebo [5] [6]. | • Well tolerated; no serious adverse events. • Improvement in neurocognitive function (MoCA score +1.16 points) [5]. | | Case Report (Refractory SIAD) [4] N=1, 67-year-old male | This compound monotherapy after failure of fluid restriction, furosemide, NaCl, and urea. | Serum sodium normalized and remained stable on this compound monotherapy after tapering off other agents [4]. | • No adverse effects reported. • Demonstrated feasibility of long-term monotherapy. | | Case Report (SIADH pre-surgery) [7] N=1, 78-year-old male | This compound added to fluid restriction for persistent hyponatremia. | Serum sodium normalized (134 mmol/L) within 3 weeks, enabling successful elective surgery [7]. | • No complications reported. • Highlights utility in a clinical management scenario. |
Furthermore, secondary analyses of the RCTs suggest that this compound-induced correction of hyponatremia has a positive impact on bone metabolism, evidenced by a statistically significant increase in a marker of bone formation (P1NP) without a significant effect on bone resorption (CTX) [1] [2].
For researchers aiming to validate or build upon these findings, the following detailed protocols are adapted from the pivotal clinical trials.
This protocol is designed for a controlled hospital setting to assess short-term efficacy and safety [3].
The workflow for implementing this protocol is outlined below.
Diagram 2: Inpatient Clinical Trial Workflow. Protocol for a 4-day intervention assessing this compound's efficacy and safety in hospitalized patients with SIAD [3].
This protocol is tailored for long-term management of stable outpatients, using a crossover design to enhance statistical power [5].
In clinical trials specifically investigating SIAD, this compound has demonstrated a favorable safety and tolerability profile [3] [5].
This compound represents a mechanistically novel, effective, and well-tolerated oral therapy for both acute and chronic SIAD. Its ability to promote electrolyte-free water excretion via osmotic diuresis directly counteracts the pathophysiological process of SIAD. Clinical evidence consistently shows a significant increase in serum sodium levels, with the potential to improve patient-centered outcomes like neurocognitive function and enable important clinical procedures.
For drug development professionals and researchers, the key areas for future investigation include:
The provided protocols offer a robust foundation for conducting further preclinical and clinical studies to advance this promising therapeutic application.
The table below compares two stability-indicating LC methods for the determination of Empagliflozin:
| Feature | Gradient LC Method for this compound & Impurities [1] | Isocratic HPLC-DAD Method for this compound [2] |
|---|---|---|
| Analytical Technique | Stability-indicating Liquid Chromatography (LC) | Stability-indicating RP-HPLC with DAD detection |
| Primary Objective | Quantification of this compound and two synthetic impurities; in silico toxicity assessment of impurities. | Rapid estimation of this compound in pure form and tablet dosage forms. |
| Chromatographic Column | Spherisorb RP-18 (150 x 4.6 mm, 5 µm) | Poroshell 120 EC-C18 (4.6 x 100 mm, 4 µm) |
| Mobile Phase | Gradient: Acetonitrile and formic acid (pH 4.0) | Isocratic: Methanol / Acetonitrile / 0.1% OPA (75:20:5) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | PDA Detector | DAD at 222.0 nm |
| Runtime | 15.00 min | 10.00 min |
| Retention Time (this compound) | Information not explicitly stated in abstract. | 2.54 min [2] |
| Linearity Range (this compound) | 80 - 140 ng/mL | 10 - 50 µg/mL [2] |
| Correlation Coefficient (R²) | > 0.999 | 0.9990 [2] |
| LOD/LOQ (for this compound) | LOD: 35 ng/mL (Imp A), 15 ng/mL (Imp B) LOQ: 115 ng/mL (Imp A), 35 ng/mL (Imp B) | LOD: 0.05 µg/mL LOQ: 0.1 µg/mL [2] |
This method is optimized for separating and quantifying this compound and two closely related synthetic impurities [1].
This method is designed for quick and economical quality control of this compound in pharmaceutical formulations [2].
The following diagrams, generated using Graphviz, illustrate the logical workflow for method development and the pathways for forced degradation studies.
This compound represents a groundbreaking class of sodium-glucose cotransporter 2 (SGLT2) inhibitors originally developed for managing type 2 diabetes mellitus (T2DM). Its unique insulin-independent mechanism involves inhibiting glucose reabsorption in the renal proximal tubules, promoting glucosuria and reducing hyperglycemia. Beyond its glycemic control benefits, this compound demonstrates significant cardiovascular and renal protective effects, leading to expanded clinical applications including heart failure with reduced and preserved ejection fraction (HFrEF/HFpEF) and chronic kidney disease (CKD). The complex metabolic profile of this compound, involving multiple UGT-mediated metabolism pathways and transport systems (P-gp, BCRP, OATP), creates significant potential for drug-drug interactions (DDIs) that must be thoroughly characterized during drug development.
The high prevalence of multimorbidity populations receiving this compound—particularly patients with T2DM, cardiovascular disease, and renal impairment—necessitates comprehensive DDI assessment to ensure therapeutic safety and efficacy. Polypharmacy is common in these populations, increasing the risk of clinically significant DDIs. This document provides detailed application notes and experimental protocols for evaluating this compound DDIs, incorporating both established methodologies and novel approaches informed by recent research findings and technological advances in the field of clinical pharmacology.
Mechanistic Basis: this compound is primarily metabolized by UGT isoforms (UGT1A3, UGT1A8, UGT1A9, and UGT2B7) and is a substrate for various transport proteins including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATP1B1/B3). DDI study designs must account for these multiple clearance pathways, particularly when investigating concomitant medications that inhibit or induce these enzymes and transporters. Study designs should incorporate relevant perpetrator drugs that specifically target these pathways, including strong UGT inhibitors, P-gp inhibitors, and OATP modulators.
Clinical Relevance: Given this compound's expanding indications, DDI studies must encompass populations beyond T2DM, including patients with heart failure, chronic kidney disease, and nondiabetic conditions. Recent research has demonstrated this compound's efficacy in nondiabetic populations, such as its ability to reduce urine relative supersaturation ratios for calcium phosphate and uric acid in nondiabetic kidney stone formers. DDI study designs should consider the potential impact of comorbidities on drug disposition and interaction magnitude.
Regulatory Alignment: DDI studies should follow current FDA and EMA guidelines, implementing a risk-based approach that prioritizes interactions with likely clinical impact. This includes evaluating this compound as both a victim drug (object of interaction) and perpetrator drug (cause of interaction), particularly given its potential to inhibit UGT1A1 and UGT1A9 at therapeutic concentrations.
Table 1: Key Elements of this compound DDI Study Designs
| Design Element | Recommended Approach | Rationale & Considerations |
|---|---|---|
| Study Population | Healthy volunteers (initial studies) or target patient populations | Patient populations may provide more clinically relevant data due to disease-specific effects on drug metabolism |
| Sample Size | Minimum n=12-16 participants per group | Provides adequate power to detect clinically significant changes in exposure (≥20-25%) |
| Dosing Strategy | Steady-state administration for both drugs (this compound 10-25 mg/day) | Ensures maximal enzyme/transporter inhibition and clinical relevance |
| Sampling Duration | 24-72 hour pharmacokinetic profiles | Captures complete absorption, distribution, and elimination phases |
| Key Endpoints | AUC0-∞, Cmax, Tmax, t1/2, CL/F, Vz/F | Comprehensive characterization of exposure and disposition changes |
This protocol provides a methodology for assessing pharmacokinetic interactions between this compound and concomitant medications based on established clinical pharmacology research models.
Objective: To evaluate the effect of a perpetrator drug on the pharmacokinetics of this compound and vice versa.
Study Design: Randomized, balanced, crossover design with appropriate washout period (minimum 5 half-lives of both drugs) or parallel group design for drugs with extended half-lives. The protocol should include both single-dose and multiple-dose phases to assess potential time-dependent interactions.
Subjects and Eligibility: Healthy adults aged 18-55 years with normal renal function (eGFR ≥90 mL/min/1.73m²) or target patient populations depending on research question. Key exclusion criteria include hepatic impairment, gastrointestinal disorders affecting absorption, and concomitant medication use.
Dosing Protocol:
Sample Collection: Serial blood samples (3-5 mL) collected in K2-EDTA tubes at pre-dose and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose. Immediate plasma separation via centrifugation (2000-2500 × g for 10-15 minutes at 4°C) and storage at -70°C until analysis.
Bioanalytical Methods: UPLC-MS/MS for quantitation of this compound and metabolites with validated methods meeting FDA bioanalytical method validation criteria. Lower limit of quantification should be approximately 1 ng/mL for this compound with appropriate calibration curves.
Diagram 1: In vivo pharmacokinetic DDI study workflow
These protocols evaluate this compound's potential to inhibit key drug-metabolizing enzymes and transporters, identifying its perpetrator potential.
UGT Inhibition Assay:
Transporter Inhibition Assay:
Advanced protocols for investigating this compound's molecular mechanisms of action and potential interactions, incorporating artificial intelligence approaches.
PK Parameter Calculation: Use noncompartmental analysis (WinNonlin or equivalent) to determine primary endpoints: AUC0-t, AUC0-∞, Cmax, Tmax, t1/2, CL/F, and Vz/F.
Statistical Analysis:
Population PK Modeling: Incorporate DDI data into population PK models to predict interaction magnitude in special populations (renal/hepatic impairment, elderly)
Table 2: Key Pharmacodynamic Endpoints for this compound DDI Studies
| Endpoint Category | Specific Measures | Assessment Method | Clinical Relevance |
|---|---|---|---|
| Glycemic Effects | HbA1c, fasting glucose, postprandial glucose | Standardized laboratory assays | Impact on primary efficacy endpoint |
| Cardiovascular Effects | Blood pressure, heart rate, cardiovascular biomarkers | Office and ambulatory BP monitoring, NT-proBNP | Cardiovascular safety assessment |
| Renal Effects | eGFR, urine albumin-to-creatinine ratio, renal biomarkers | Serum creatinine, urinalysis | Renal safety and potential nephroprotection |
| Volume Status | Body weight, hematocrit, plasma volume markers | Clinical assessment, laboratory tests | Diuretic effect and dehydration risk |
Recent research has illuminated a clinically relevant interaction between this compound and tyrosine kinase inhibitors (TKIs) such as sorafenib:
Study Design: Seven-group parallel design in male Sprague-Dawley rats (n=6 per group) receiving sorafenib alone, this compound alone, or combination therapy with varied administration sequences.
Key Findings:
Clinical Implications: These findings demonstrate bidirectional interactions between this compound and TKIs, potentially necessitating dose adjustments or enhanced monitoring when these medications are coadministered, particularly in oncology patients with comorbid diabetes or heart failure.
Diagram 2: this compound-tyrosine kinase inhibitor interaction mechanisms
Nondiabetic Populations: Recent phase 2 trials demonstrate this compound's efficacy in nondiabetic kidney stone prevention, reducing urine relative supersaturation ratios for calcium phosphate (−36%) in calcium stone formers and uric acid (−30%) in uric acid stone formers. DDI studies in these populations require special consideration of altered baseline metabolism.
Cardiovascular Applications: Artificial intelligence approaches have elucidated that this compound's benefits in HFpEF are primarily mediated through NHE1 inhibition rather than SGLT2 inhibition, modulating oxidative stress, systemic inflammation, and myocardial extracellular matrix remodeling. DDI studies should consider interactions with cardiovascular medications that may augment or antagonize these effects.
Novel Formulations: With developing combination products including fixed-dose combinations with linagliptin and metformin, comprehensive DDI assessment must evaluate both individual components and potential interactions at the formulation level.
The comprehensive assessment of this compound drug interactions requires an integrated approach combining in vitro characterization, controlled clinical studies, and real-world evidence generation. As this compound's therapeutic applications expand beyond diabetes to encompass cardiovascular, renal, and metabolic conditions, understanding its interaction potential with commonly coadministered medications becomes increasingly critical for optimizing therapeutic outcomes and minimizing adverse effects.
Here are answers to frequently asked questions about the stability of this compound under accelerated storage conditions.
1. What are the ideal storage conditions for this compound API? this compound Active Pharmaceutical Ingredient (API) should be stored in airtight containers protected from light, moisture, and oxygen [1]. While cold chain logistics are not mandatory, long-term exposure to ambient humidity can degrade its potency [1].
The table below summarizes the key storage parameters:
| Parameter | Requirement |
|---|---|
| Moisture Control | Desiccated environment [1] |
| Light Sensitivity | Opaque or amber packaging [1] |
| Packaging Material | HDPE or inert glass containers [1] |
2. What is the shelf life of this compound under optimal conditions? Under sealed and optimal storage conditions, this compound API has a shelf life of up to 36 months (3 years) [1]. This is confirmed through real-time and accelerated stability studies conducted according to WHO-GMP and ICH-compliant protocols [1].
3. What stability data is available for formulated this compound tablets? A study on optimized immediate-release this compound (10 mg) tablets provides specific experimental data. The tablets were exposed to accelerated storage conditions of 40±2°C and 75±5% relative humidity (RH) for stability testing [2].
The shelf life for these tablet formulations under these conditions was computed to be in the range of 22 to 25 months [2]. This demonstrates the stability of the final drug product under stressful conditions.
4. How can I analyze this compound and its degradation products? Chromatographic techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS, UPLC-MS, or HPLC-HRMS), are the prevailing analytical tools for studying the stability of gliflozins like this compound [3]. These methods are excellent for separating, identifying, and quantifying the parent drug and its degradation products due to their high sensitivity, selectivity, and accuracy [3].
For a systematic approach to stability testing, you can follow this general workflow:
Here are some common stability-related issues and their potential solutions:
| Issue | Possible Cause | Investigative & Corrective Actions |
|---|---|---|
| Unexpected potency loss | Exposure to moisture or inadequate packaging [1]. | Verify integrity of desiccant and container closure system. Check storage conditions (temperature and humidity logs). |
| Formation of degradation impurities | Exposure to heat, light, or oxidative stress [3]. | Conduct forced degradation studies. Use LC-MS/MS to identify impurity structures and their formation pathways [3]. |
| Reduced shelf life of final formulation | Suboptimal excipient compatibility or processing conditions [2]. | Re-optimize formulation using statistical design (e.g., Response Surface Methodology) and re-run accelerated stability studies [2]. |
The table below summarizes a specific method for assaying empagliflozin and identifying its degradation products, as referenced in the search results.
| Analytical Technique | Primary Purpose | Identified Degradation Product / Key Finding | Method Details & Conditions | Reference |
|---|
| HPLC-UV with Q-TOF MS | Assay this compound tablets and identify major photoproduct | A dechlorination product was identified as the major photoproduct after exposure to UVC radiation [1]. | Column: Not specified in abstract. Mobile Phase: Methanol, Acetonitrile, Purified Water (60:5:35 v/v) Flow Rate: 1.0 mL/min [1]. | [1] |
Here is a step-by-step guide for the HPLC-UV method used to force degradation and identify products [1].
Sample Preparation
HPLC-UV Instrumental Setup
Degradation Product Identification
The following diagram illustrates the logical workflow for this process:
This compound Degradation Study Workflow
Q1: What is the most critical finding from recent forced degradation studies on this compound? A key finding is that this compound is unstable under UVC light, producing a major dechlorination product. In-silico analysis suggests this degradant may pose a high risk of genotoxicity and hepatotoxicity, making its monitoring crucial [1].
Q2: My HPLC method for this compound is not achieving good separation from its degradation products. What can I do? The cited study used a mobile phase of Methanol:Acetonitrile:Water (60:5:35, v/v), optimized via Central Composite Design. Fine-tuning the organic modifier ratio and exploring different C18 columns can enhance separation [1].
Q3: Besides HPLC, are there other validated methods for this compound analysis? Yes, UV-Spectrophotometric methods are available. One validated method uses methanol as a solvent, with maximum absorbance at 238.5 nm and demonstrated linearity between 2-10 μg/mL. While simpler, these methods may not separate degradation products as effectively as HPLC [2].
The diagram below outlines the analytical pathways available for this compound, placing the discussed methods in context:
Analytical Pathways for this compound
The table below summarizes the key pharmacokinetic changes observed in a 2024 preclinical study [1] [2] [3].
| Experimental Group | Cmax (ng/mL) | AUC (ng × h/mL) | Tmax (h) |
|---|---|---|---|
| Group A: Empagliflozin alone (healthy rats) | 730 | 9,264.6 | 2 |
| Group B: this compound + Grapefruit (healthy rats) | 1,907 | 10,290.75 | 1 |
| Group C: this compound + Grapefruit (diabetic rats) | 2,936 | 18,657 | 2 |
The following provides the technical protocols and context from the key study, "The Validation and Determination of this compound Concentration in the Presence of Grapefruit Juice Using HPLC for Pharmacokinetic Applications" (2024) [1] [2] [3].
Q1: The general guidance for my institution says SGLT2 inhibitors like this compound do not interact with grapefruit. Why does this new research suggest otherwise?
Q2: In an in vivo study, for how long should grapefruit juice be administered to reliably observe this interaction?
Q3: What is the most critical pharmacokinetic parameter to monitor in this interaction?
Problem: High variability in this compound plasma concentrations within study groups.
Problem: Unable to replicate the HPLC separation described in the study.
Problem: The observed interaction in my model is weaker than reported.
The table below summarizes critical factors and experimental data for improving Empagliflozin tablet disintegration, based on a central composite design study [1] [2].
| Factor | Role in Formulation | Recommended Range/Type | Experimental Finding |
|---|---|---|---|
| Croscarmellose Sodium (X2) | Superdisintegrant; promotes rapid water uptake and tablet breaking | ~5-15 mg per tablet (study used 5-15 mg) | Significant positive effect: Increasing amount reduces disintegration time [1]. |
| Copovidone (X1) | Binder; provides mechanical strength without significantly hindering dissolution | ~5-15 mg per tablet (study used 5-15 mg) | Optimal quantity crucial: Insufficient causes poor strength, excess can prolong disintegration [1]. |
| Microcrystalline Cellulose (MCC) | Diluent; excellent compressibility and dissolution enhancement [1] | Common pharmaceutical grade | Used as a constant filler in the optimized formulation [1]. |
| Optimized Formulation (F3) | Direct compression blend of active ingredients and excipients | This compound (10 mg) + Sitagliptin (25 mg) + Excipients | Achieved disintegration time of 5.32 minutes and ~90% drug release in 30 minutes [1] [2]. |
This methodology is based on the use of Design Expert Software (v.13) and a Central Composite Design (CCD) to systematically optimize the formulation [1].
Define Formulation Goals: Set target criteria. For an immediate-release tablet, the primary goals are a short disintegration time (e.g., less than 10 minutes) and a high percent drug release within 30 minutes (e.g., over 85%) [1].
Select Independent and Dependent Variables:
Generate Experimental Runs: The CCD in Design Expert software will generate a set of several formulations (e.g., 9 runs) with different combinations of your X1 and X2 factors. This approach allows you to model the interaction effects with a reduced number of experiments [1].
Prepare Powder Blends and Tablets:
Evaluate Tablet Properties: Test the tablets from each experimental run for:
Analyze Data and Find Optimum: Input the experimental results for each response into Design Expert software. The software will generate mathematical models and response surface plots to help you identify the optimal amounts of X1 and X2 that produce the fastest disintegration and highest drug release [1].
Frequently Asked Questions
Q1: My tablets are disintegrating too slowly. What is the first thing I should check? A: The most likely culprit is an insufficient amount of superdisintegrant. Review your formulation and consider increasing the percentage of Croscarmellose Sodium within the typical ranges for direct compression. Also, ensure that your binder (e.g., Copovidone) is not used in excessive amounts, as this can form a gel-like barrier that slows down water penetration and disintegration [1].
Q2: How can I improve dissolution without compromising tablet hardness? A: You need to find the right balance between the disintegrant and the binder. Using a statistical tool like Central Composite Design is highly effective for this. It allows you to see how changes in the disintegrant and binder interact. The goal is to find a "sweet spot" where you use enough binder to achieve acceptable hardness and friability, but not so much that it negates the function of the disintegrant [1].
Q3: Is the direct compression method suitable for an immediate-release this compound tablet? A: Yes, the direct compression method is well-suited and widely used in the industry for its simplicity, cost-effectiveness, and ability to produce rapid disintegration. The cited research successfully developed and optimized the combination tablet of this compound and Sitagliptin using this very method [1].
Troubleshooting Flowchart The following diagram outlines a logical workflow for diagnosing and addressing slow disintegration issues.
To summarize the critical points for your development work:
The table below summarizes findings from a systematic drug-excipient compatibility assessment. Macrogol (polyethylene glycol) was identified as having a plausible interaction with this compound, while the other excipients listed were found to be compatible [1] [2].
| Excipient Name | Functional Category | Compatibility with this compound |
|---|---|---|
| Macrogol (Polyethylene Glycol) | Binder/Solubilizer | Incompatible (showed additional peaks in HPLC) [1] |
| Mannitol | Diluent | Compatible [1] |
| Microcrystalline Cellulose | Diluent | Compatible [1] |
| Povidone (Polyvinylpyrrolidone, PVP) | Binder | Compatible [1] |
| Crospovidone | Disintegrant | Compatible [1] |
| Sodium Starch Glycolate | Disintegrant | Compatible [1] |
| Magnesium Stearate | Lubricant | Compatible [1] |
| Colloidal Silicon Dioxide | Glidant | Compatible [1] |
| Hydroxypropyl Methylcellulose (HPMC) | Binder/Coating | Compatible [1] |
| Talc | Anti-adherent | Compatible [1] |
| Lactose | Diluent | Compatible [1] |
The following diagram outlines the experimental workflow used in the key study to assess excipient compatibility. This methodology can serve as a robust protocol for your own experiments [1].
Key Experimental Details [1]:
Q1: What is the primary concern when formulating this compound solid dosage forms? The key identified risk is interaction with macrogol (polyethylene glycol). The study found additional peaks in HPLC chromatograms for this compound-macrogol mixtures after storage, indicating the formation of interaction products. It is recommended to avoid macrogol or conduct thorough long-term stability studies if its use is unavoidable [1].
Q2: Which lubricant is recommended for use with this compound? According to the compatibility study, magnesium stearate has been shown to be compatible with this compound and is a suitable choice for a lubricant in solid dosage forms [1]. Patent literature also supports its use [3].
Robustness testing evaluates an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage [1].
Q1: Which method parameters are most critical to test for robustness in an Empagliflozin HPLC method? The most common critical parameters are flow rate, column temperature, and wavelength of detection. Changes in these can affect retention time, peak shape, and resolution. The table below summarizes acceptable variations and their impacts from validated methods.
Q2: What are the acceptance criteria for a robust this compound method? The primary criterion is that the % Relative Standard Deviation (%RSD) of the peak area should be less than 2.0% across all deliberately altered conditions [1]. This ensures the method's precision is maintained.
Q3: My this compound peak shows tailing or fronting. What could be the cause? This is often related to the mobile phase pH or column condition. One optimized method uses a mobile phase at pH 6.0 for the simultaneous determination of this compound with other antidiabetics [2]. A shift in pH can degrade peak shape. Ensure your buffer is properly prepared and the column is not overloaded.
The following tables summarize robustness data and key parameters from peer-reviewed methods to guide your experimental design.
Table 1: Robustness Testing Results for a Specific this compound Method
This table details the results of robustness testing under modified conditions, showing minimal impact on the assay [1].
| Parameter | Variation Studied | % RSD (Peak Area) | Observation |
|---|---|---|---|
| Flow Rate | -0.1 mL/min (+0.1 mL/min) | < 2.0 | Slight change in retention time |
| Detection Wavelength | -1 nm (+1 nm) | < 2.0 | No significant impact on peak area |
| Column Temperature | -5 °C (+5 °C) | < 2.0 | Stable performance observed |
| Mobile Phase Ratio | Minor changes | < 2.0 | Method showed tolerance |
Table 2: Chromatographic Conditions from Validated Methods
These protocols provide a foundation for your own method development and robustness testing.
| Parameter | Method 1: Stability-Indicating Assay [1] | Method 2: Simultaneous Determination [2] | Method 3: Bulk & Dosage Form [3] |
|---|---|---|---|
| Column | Poroshell 120 EC-C18 (4.6 x 100 mm, 4 µm) | Agilent Eclipse C8 | Phenomenex C-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol/ACN/0.1% OPA (75:20:5) | Phosphate Buffer (pH 6.0):ACN:MeOH (50:25:25, v/v/v) | 0.1% Trifluoroacetic acid in Water : Methanol |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.2 mL/min |
| Detection Wavelength | 222 nm | Not Specified | Not Specified |
| Column Temperature | Ambient | 45 °C | Not Specified |
| Injection Volume | 20 µL | Not Specified | Not Specified |
| Retention Time | ~2.54 min | Sharp, well-resolved peaks reported | Successful separation reported |
Problem: Unstable Baseline or Noisy Signal
Problem: Retention Time Drift
Problem: Peak Tailing or Splitting
The following diagram illustrates the logical workflow for designing and executing a robustness test for your this compound HPLC method.
You can structure your technical support content around common problem areas. The table below outlines potential issues, their likely causes, and investigative steps based on standard formulation principles [1] [2].
| Problem | Possible Causes | Troubleshooting Steps / Experiments |
|---|---|---|
| Slow Drug Release | High polymer viscosity, strong drug-polymer interaction, inadequate disintegrant. | Check polymer molecular weight (HPMC K15M vs. E15LV) [1]. Test superdisintegrants (e.g., sodium starch glycolate, crospovidone) at 2-8% w/w [1]. Perform FTIR to check for drug-excipient interactions [1]. |
| Poor Content Uniformity | Inadequate mixing, drug particle size variation, uneven suspension. | Verify mixing time/speed; extend mixing. Analyze drug particle size distribution. Use a solubility enhancer like PEG-400 [1]. |
| Film Physically Brittle | Low plasticizer concentration, incompatible polymer-plasticizer. | Increase plasticizer concentration (e.g., PEG 400, glycerin) by 0.5-1% increments [1]. Evaluate alternative plasticizers (e.g., propylene glycol). Test Folding Endurance (>250-300 folds is desirable). |
Q1: What is the most critical factor for achieving a fast-dissolving oral film of Empagliflozin? The selection and ratio of the polymer to the plasticizer are often the most critical. HPMC is a common film-forming polymer, and PEG is an effective plasticizer. The ratio must allow for a rapid disintegration time (aim for under 20 seconds) while maintaining the film's physical integrity [1].
Q2: How can I improve the solubility and permeability of this compound in my formulation? Incorporating a solubility enhancer like PEG and a permeability enhancer like DMSO (Dimethyl Sulfoxide) has shown promising results in improving the drug's dissolution profile [1].
Q3: My formulation shows chemical instability. How can I investigate this? Perform FTIR (Fourier-Transform Infrared Spectroscopy) analysis. This is used to confirm the absence of chemical interactions between the drug (this compound) and the excipients in your film [1].
Here is a detailed methodology for two key evaluation parameters cited in the literature [1]:
Below are Graphviz diagrams that model the experimental workflow and a potential drug release pathway, adhering to your formatting specifications.
This compound Film Formulation Workflow
SGLT2 Inhibition Pathway
The scientific literature confirms the feasibility of developing fast-dissolving this compound films but leaves a gap in specific troubleshooting guidance. The framework provided here, based on general formulation principles, can serve as a starting point for your technical support center.
| Question | Brief Answer | Primary Cause/Solution |
|---|---|---|
| What are the main causes of content uniformity failure in empagliflozin tablets? | Failures often stem from the low drug dosage (e.g., 10 mg or 25 mg) and challenges in blending during manufacturing [1]. | Use appropriate excipients (diluents, disintegrants, glidants) and optimal manufacturing processes (e.g., direct compression, dry granulation) to ensure homogeneous mixing [1]. |
| Which analytical method is recommended for content uniformity testing? | A Reverse-Phase HPLC (RP-HPLC) method is standard. A developed method uses a C18 column and a UV detector at 224 nm [2]. | The method separates this compound (retention time ~5.57 min) from excipients and potential impurities, providing accurate quantification [2]. |
| What excipients are critical for good content uniformity? | Key excipients include diluents (e.g., microcrystalline cellulose), disintegrants (e.g., crospovidone), and glidants (e.g., colloidal silicon dioxide) [1]. | These excipients improve blend flowability and compression properties, ensuring each tablet contains a uniform amount of the active ingredient [1]. |
| How can the manufacturing process impact uniformity? | Processes like direct compression and dry granulation are preferred over wet granulation for low-dose drugs [1]. | These methods avoid the re-segregation of powder blends and prevent moisture-induced degradation during processing [1]. |
| Problem Area | Specific Challenge | Recommended Solution |
|---|---|---|
| Formulation | Poor blend uniformity leading to dose variation. | Incorporate microcrystalline cellulose as a diluent and colloidal silicon dioxide as a glidant to enhance powder flow and prevent segregation [1]. |
| Formulation | Inadequate tablet disintegration, affecting drug release. | Use super-disintegrants like crospovidone or sodium starch glycolate to ensure rapid and complete breakdown of the tablet [1]. |
| Manufacturing | Moisture sensitivity of the drug during processing. | Opt for dry granulation instead of wet granulation to maintain the stability of moisture-sensitive this compound [1]. |
| Analytical Method | Inability to separate this compound from other components in combination drugs. | Develop a robust HPLC method. A proven mobile phase is 0.1% Trifluoroacetic Acid Buffer : Methanol : Acetonitrile (40:40:20) on an X-Bridge C18 column [2]. |
Here is a detailed methodology for determining this compound content uniformity, adapted from a published research study [2].
The following diagram visualizes a systematic approach to achieving and maintaining content uniformity for this compound, integrating formulation, manufacturing, and analytical verification steps.
The information from the search results is sufficient to outline a foundational HPLC method [2] and general formulation strategies [1]. For a fully validated method to be used in a regulated environment, you would need to perform and document a complete validation (precision, accuracy, linearity, specificity, etc.) as per ICH guidelines [2].
Empagliflozin reduces uric acid levels through a specific mechanism in the kidneys. The diagram below illustrates how it increases the urinary excretion of uric acid.
The primary mechanism is indirect inhibition of uric acid reabsorption [1]. This compound's action causes more glucose to remain in the tubule. This high tubular glucose level is thought to interfere with the URAT1 and GLUT9b transporters, which normally reabsorb uric acid back into the blood. With this reabsorption pathway inhibited, more uric acid is excreted in the urine [2] [1].
Here are detailed methodologies from key trials investigating this compound's uricosuric effects, which can be adapted for your experiments.
This protocol is based on a retrospective study that confirmed the sustained effect of SGLT2 inhibitors on uric acid excretion in CKD patients [1].
This protocol is derived from the SWEETSTONE phase 2 trial, which investigated this compound for kidney stone prevention in non-diabetic adults [3].
This section addresses common challenges and questions you may encounter during your research.
| Question/Issue | Evidence-Based Explanation & Solution |
|---|---|
| The uric acid-lowering effect is attenuated in our CKD patient models. | This is an expected finding. The uricosuric effect is modified by eGFR and diabetes status [2]. The effect is larger in patients with higher eGFR and in those without diabetes, particularly when glycaemic control is poor [2]. |
| A patient model developed hyperkalemia after starting combination therapy. | In the CONFIDENCE trial (Finerenone + this compound), hyperkalemia leading to drug discontinuation was uncommon [4] [5]. Monitor serum potassium, as increases are typically small and reversible. The mean increase with combination therapy was 0.27 mmol/L after 14 days and declined after treatment [4]. |
| We see an early decline in eGFR after initiating treatment. | This is a hemodynamic effect and an expected, often reversible, occurrence. In clinical trials, the early decline in eGFR generally rebounded after drug discontinuation, and acute kidney injury was rare [4]. This should not be a reason to discontinue therapy in a trial setting without other clinical signs. |
| Does the uric acid reduction explain this compound's kidney protection? | No. Mediation analyses from the EMPA-KIDNEY trial indicate that the effect of this compound on the primary kidney outcome was similar irrespective of baseline uric acid levels, and the reduction in uric acid does not appear to explain the drug's protective effects on the kidney [2]. |
The table below summarizes key findings from recent meta-analyses and cohort studies comparing Empagliflozin and Dapagliflozin.
| Outcome Measure | Comparative Effect (this compound vs. Dapagliflozin) | Significance (p-value) | Source / Study Details |
|---|
| Major Adverse Cardiovascular Events (MACE) | Risk Ratio (RR): 1.04 (95% CI: 0.96-1.13) [1] RR: 1.11 (95% CI: 0.94-1.30) [2] | Not Significant [1] [2] | Meta-analysis of 8 retrospective studies (N=280,617) [1] | | All-Cause Mortality | RR: 1.05 (95% CI: 0.96-1.15) [1] RR: 1.10 (95% CI: 0.84-1.44) [2] | Not Significant [1] [2] | Meta-analysis of 8 retrospective studies [1] | | Cardiovascular Mortality | RR: 0.89 (95% CI: 0.65-1.23) [2] | Not Significant [2] | Meta-analysis (N=428,940) [2] | | Myocardial Infarction | RR: 1.04 (95% CI: 0.94-1.16) [1] RR: 0.99 (95% CI: 0.82-1.20) [2] | Not Significant [1] [2] | Meta-analysis of 8 retrospective studies [1] | | Stroke | RR: 1.00 (95% CI: 0.91-1.09) [1] Ischemic Stroke RR: 1.12 (95% CI: 0.96-1.30) [2] | Not Significant [1] [2] | Meta-analysis of 8 retrospective studies [1] | | Heart Failure Hospitalizations | RR: 0.91 (95% CI: 0.86-0.94) [3] RR: 0.91 (95% CI: 0.84-0.99) [2] | Significant (p < 0.05) [2] [3] | Heart failure cohort from TriNetX DB (N=22,154 after matching) [3] | | All-Cause Mortality or Hospitalization (Composite) | Hazard Ratio (HR): 0.90 (95% CI: 0.86-0.94) [3] | Significant [3] | Heart failure cohort from TriNetX DB [3] |
The findings in the table are supported by several robust studies. Here are the methodologies for the key ones cited.
EMPA-REG OUTCOME, EMPEROR-Reduced, and EMPEROR-Preserved Trials: A 2025 systematic review synthesized data from 13 Randomized Controlled Trials (RCTs) including 21,669 participants. These trials evaluated this compound in populations with type 2 diabetes, chronic heart failure with reduced and preserved ejection fraction, and post-myocardial infarction. The review followed PRISMA guidelines, with a comprehensive literature search across multiple databases (PubMed, Scopus, Embase, Cochrane) from inception to May 2025. It reported that this compound was consistently associated with significant reductions in cardiovascular mortality (14-38%) and heart failure hospitalizations (23-35%) [4].
2025 Meta-Analysis of Head-to-Head Comparisons: This analysis directly compared Dapagliflozin and this compound by including 8 retrospective studies with a combined population of 280,617 patients with type 2 diabetes. The study conducted a comprehensive literature search across PubMed, Embase, Web of Science, and the Cochrane Library up to April 15, 2025. It used the Newcastle-Ottawa Scale to assess the quality of the included observational studies. The primary outcome was MACE, with secondary outcomes including all-cause mortality, myocardial infarction, and stroke. Data analysis was performed using RevMan with random-effects models, and subgroup analyses were conducted for gender, heart failure status, and other comorbidities [1].
2025 ACC Analysis of Heart Failure Outcomes: This study utilized the TriNetX Research Collaborative Network database (81 healthcare organizations) to identify patients with heart failure who were new users of either drug. The study employed an intent-to-treat design and propensity score matching to create balanced cohorts of 11,077 patients for each drug, matching for demographics, comorbidities, lab values (like eGFR and HbA1c), and medication use. The primary outcome was a composite of all-cause mortality or hospitalization over one year. Statistical analyses were performed using the TriNetX platform's analytics functions [3].
Synthesis of Comparative Evidence on SGLT2 Inhibitors
Based on the synthesized data, here are the key takeaways and implications for future research.
Overall Comparable Profiles: For broad populations with type 2 diabetes, this compound and Dapagliflozin demonstrate no statistically significant difference in their ability to reduce the risk of major atherosclerotic events like MACE, all-cause mortality, myocardial infarction, or stroke [1] [2]. This supports their largely interchangeable use for general cardiovascular risk reduction in diabetes.
Potential Nuance in Heart Failure: The most consistent finding across different study types is a trend toward superior outcomes with This compound specifically in patients with heart failure. One large cohort study reported a statistically significant 10% relative risk reduction for the composite of all-cause mortality or hospitalization and for heart failure hospitalization alone with this compound compared to Dapagliflozin [3]. A meta-analysis also found Dapagliflozin to be associated with a significantly lower risk of hospitalization for heart failure [2]. This suggests that the choice between agents may be particularly important in this patient subgroup.
Mechanistic Considerations & Future Research: The observed clinical differences in heart failure outcomes may be linked to proposed differences in the drugs' effects on cardiac remodeling, a theory supported by studies noting improved left ventricular ejection fraction and functional status with this compound [3]. However, the underlying molecular mechanisms for any differential effects remain unclear and warrant further investigation [5]. To definitively confirm these findings, a prospective, randomized controlled trial directly comparing the two drugs in a heart failure population is necessary [1] [3].
The table below summarizes key cardiovascular outcome data from major clinical trials, demonstrating empagliflozin's consistent benefits across different patient populations.
| Trial / Study Name | Patient Population | Key Cardiovascular Mortality Findings | Other Significant Outcomes |
|---|---|---|---|
| EMPA-REG OUTCOME [1] [2] | T2DM at high CV risk | 38% relative risk reduction in CV mortality [1] [2] | 35% reduction in HF hospitalization; 32% reduction in all-cause mortality [1] [2] |
| EMPEROR-Reduced [1] | HFrEF (with & without T2DM) | Significant reduction in CV mortality [1] | 25% reduction in composite endpoint of CV death or HF hospitalization [1] |
| Systematic Review (2025) [1] | Broad populations (High-risk T2DM, HFrEF, HFpEF, post-MI) | 14-38% reduction in CV mortality [1] | 23-35% reduction in heart failure hospitalizations [1] |
This compound's cardioprotective effects are validated in diverse experimental models. The table below outlines key methodologies and findings from foundational preclinical studies.
| Experimental Focus | Model Type & Subjects | Core Experimental Protocol | Key Measured Outcomes & Findings |
|---|---|---|---|
| Anti-Arrhythmic & Ischemia/Reperfusion Protection [3] | In vivo, Male SD rats | 7-day this compound pretreatment → 5-min coronary ligation → 20-min reperfusion → ECG analysis → tissue analysis [3]. | ↓ Sudden cardiac death (0% vs. 69.2% in controls); ↓ reperfusion-induced arrhythmias; ↑ p-ERK1/2 [3]. |
| Post-Infarction Cardiac Remodeling [4] | In vivo, Rats (non-diabetic & diabetic); In vitro, Cardiomyocytes | MI induced by coronary ligation → EMPA treatment → Echocardiography, molecular analysis, histology. In vitro silencing of cGCH1 [4]. | ↑ cGCH1 expression; ↑ NO, ↓ oxidative stress; ↓ fibrosis & hypertrophy markers; improved LV function [4]. |
| Myocardial Energy Metabolism [5] | In vivo, SD rat HF model (isoproterenol-induced) | HF rats → EMPA treatment → 18F-FDG MicroPET/CT imaging → Western Blot, PCR for pathway analysis [5]. | ↓ Myocardial glucose metabolic rate; ↑ PPARα, RXRα, CPT1α (lipid metabolism); ↓ GLUT4 (glycolysis); improved cardiac fibrosis [5]. |
Experimental data reveals that this compound's benefits are mediated through multiple signaling pathways, visualized in the diagram below.
The diagram illustrates three primary validated pathways:
This table summarizes the selectivity ratios (SGLT2:SGLT1) for various inhibitors, illustrating empagliflozin's top position [1] [2].
| Drug Name | Target | Selectivity for SGLT2 vs. SGLT1 (fold) |
|---|---|---|
| This compound | SGLT2 | 2500-fold [1] [2] |
| Ertugliflozin | SGLT2 | 2235-fold [1] |
| Dapagliflozin | SGLT2 | 1200-fold [1] [2] |
| Canagliflozin | SGLT2 | 200-fold [1] [2] |
| Sotagliflozin | SGLT2 & SGLT1 | 20-fold [1] [2] |
The high selectivity of this compound is determined through competitive binding assays and functional transport assays using cell lines expressing human SGLT2 and SGLT1. These experiments measure the half-maximal inhibitory concentration (IC₅₀) for each transporter, with the ratio of IC₅₀(SGLT1) to IC₅₀(SGLT2) defining the selectivity ratio [1].
Higher SGLT2 selectivity offers potential clinical benefits:
This compound's high selectivity has not limited its therapeutic success. It holds FDA-approved indications for type 2 diabetes, cardiovascular risk reduction in patients with established atherosclerotic cardiovascular disease, heart failure across the ejection fraction spectrum, and chronic kidney disease [3]. Ongoing research explores applications in conditions like steatotic liver disease and focuses on weight loss and anti-hypertensive effects [1] [2].
The following diagram maps the structural and selectivity relationships within the SGLT inhibitor class, showing this compound's position.
The table below summarizes the key efficacy data for empagliflozin 10 mg daily versus placebo, based on the landmark EMPEROR-Reduced (HFrEF) and EMPEROR-Preserved (HFpEF) trials [1] [2].
| Endpoint | HFrEF (EMPEROR-Reduced) | HFpEF (EMPEROR-Preserved) |
|---|---|---|
| Primary Composite: CV Death or HF Hospitalization | HR 0.75 (95% CI 0.65-0.86) [2] | HR 0.79 (95% CI 0.69-0.90) [1] |
| Components of Primary Endpoint | ||
| • Cardiovascular Death | HR 0.92 (95% CI 0.75-1.12) [2] | HR 0.91 (95% CI 0.76-1.09) [1] |
| • Heart Failure Hospitalization | HR 0.69 (95% CI 0.59-0.81) [2] | HR 0.71 (95% CI 0.60-0.83) [1] |
| All-Cause Mortality | HR 0.92 (95% CI 0.77-1.10) [1] | Not significantly reduced (similar trend as CV death) [1] |
| Key Secondary: Total HF Hospitalizations | Significant reduction (Specific HR not provided in results) | Significant reduction (Specific HR not provided in results) [1] |
| Health-Related Quality of Life (KCCQ-CSS change at 52 weeks) | +1.50 points vs. placebo [1] | +1.50 points vs. placebo [1] |
A further pre-specified analysis of EMPEROR-Preserved provides granularity within the HFpEF population, showing consistent benefit in patients with LVEF ≥50% and a potentially greater effect size in those with mid-range LVEF (41-49%) [3].
The robust efficacy data is derived from large-scale, international, randomized, double-blind, placebo-controlled trials—the gold standard for evaluating drug outcomes.
EMPEROR-Reduced [2]:
EMPEROR-Preserved [1]:
Additional trials like EMPULSE demonstrated that initiating this compound in patients hospitalized for acute heart failure (both de novo and decompensated chronic HF) was safe and provided clinical benefit regardless of LVEF [4].
The cardioprotective effects of this compound extend beyond its primary role in SGLT2 inhibition and are attributed to multi-system mechanisms. A key proposed cardiac-specific pathway involves the inhibition of the Sodium-Hydrogen Exchanger 1 (NHE1) in cardiomyocytes [5].
The following diagram illustrates this central mechanistic pathway and its downstream effects on cardiac cells.
Additional established and proposed mechanisms contribute to the benefits across HF subtypes [5] [2]:
When interpreting this data for development or research purposes, consider these points:
The table below summarizes key safety and efficacy outcomes for SGLT2 inhibitors based on recent meta-analyses and comparative studies.
| Outcome Measure | Empagliflozin & Class Effect | Comparative Findings (vs. other SGLT2i) |
|---|---|---|
| Cardiovascular Mortality | Significant reduction [1] [2]. | No significant difference in MACE (Major Adverse Cardiovascular Events) rates among canagliflozin, dapagliflozin, and this compound [3]. |
| HHF (Hospitalization for Heart Failure) | Significant reduction [1] [2] [4]. | Low-dose dapagliflozin (5mg) had a higher HHF risk vs. This compound; risk similar with 10mg dose [3]. |
| Renal Composite Outcome | Significant reduction in CKD progression & kidney failure risk [1] [5]. | Class-wide benefit; no major differences between agents reported [4] [5]. |
| Genital Infections | Known class effect; increased risk [4]. | Canagliflozin and dapagliflozin had a modestly lower risk vs. This compound [3]. |
| Amputation & Fracture Risk | No significant association [1]. | - |
| Volume Depletion | Known class effect; requires monitoring [4]. | - |
| Diabetic Ketoacidosis (DKA) | Known class effect; rare risk [4]. | - |
To assess the validity and applicability of this data, it is critical to understand how it was generated.
The following diagram illustrates the process for generating high-level evidence on drug safety, as used in the studies cited above.
| Agent / Study | Study Design & Duration | Key Bone Metabolism Findings | Proposed Mechanism |
|---|
| Empagliflozin [1] [2] | Quasi-exp., 100 pts with diabetic osteoporosis. 6 mos tx + 12 mos f/u. | ↑ BMD (Lumbar & Femoral neck; P<0.001). ↑ Serum calcium & phosphate (P<0.001). ↓ Fracture incidence: 2% (Empa) vs. 16.33% (Control). | Improves glucose metabolism; may positively affect calcium & phosphate balance. | | This compound [3] | Prospective, 42 pts with Stage 3 CKD. 7-day tx. | ↑ PTH, FGF-23, & serum phosphate in diabetic CKD pts. No change in Bone Alkaline Phosphatase (BAP). | Acute inhibition of SGLT2 reduces tubular phosphate reabsorption, leading to transient phosphaturia and subsequent rise in serum phosphate, stimulating PTH/FGF-23. | | Loop Diuretics (Bumetanide) [4] | RCT, 87 osteopenic postmenopausal women. 1-year tx. | ↓ BMD: Total Hip (-2%), Whole Body (-1.4%). ↑ Bone turnover markers (~20%). ↑ Urinary calcium (+17%) & ↑ PTH (+9%). | Increased renal calcium excretion, causing secondary hyperparathyroidism and elevated bone turnover. | | Loop Diuretics (Furosemide) [5] | Cross-sectional, 140 long-term users. >2 years tx. | ↑ PTH & ↑ Urinary calcium. Higher unadjusted BMD (attributed to higher body weight). | Chronic calcium wasting compensated by PTH-mediated increase in 1,25(OH)2D, maintaining neutral calcium balance long-term. |
To help you evaluate the methodology behind these findings, here are the key details from the primary studies.
1. This compound in Diabetic Osteoporosis [1] [2]
2. Short-term this compound in CKD [3]
3. Loop Diuretics (Bumetanide) RCT [4]
The divergent effects on bone stem from the drugs' distinct sites of action in the nephron, as illustrated below.
For researchers and drug development professionals, the key implications are:
Health Hazard